D-Phe-D-phe-D-nle-D-arg-NH2 is a synthetic tetrapeptide composed of four amino acid residues: D-phenylalanine, D-phenylalanine, D-norleucine, and D-arginine, with an amide group at the C-terminal. This compound is notable for its potential applications in pharmacology, particularly in the modulation of melanocortin receptors, which are implicated in various physiological processes including pigmentation and energy homeostasis.
The peptide is synthesized through organic chemistry techniques and has been studied for its biological activity, especially in relation to melanocortin receptor selectivity and agonistic effects. Research has indicated that modifications in the peptide structure can lead to significant changes in receptor interaction and biological activity .
D-Phe-D-phe-D-nle-D-arg-NH2 belongs to the class of peptides known as melanotropins, which are involved in stimulating melanin production. It can be classified under synthetic peptides used in drug discovery and therapeutic applications targeting specific receptor pathways.
The synthesis of D-Phe-D-phe-D-nle-D-arg-NH2 typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise addition of amino acids to a growing peptide chain. The use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry is common, where the amino acids are protected during synthesis to prevent unwanted reactions.
The molecular formula for D-Phe-D-phe-D-nle-D-arg-NH2 is C30H44N8O4, with a molecular weight of approximately 580.7 g/mol . The structure features a backbone formed by peptide bonds between the amino acids, with specific stereochemistry due to the presence of D-amino acids.
D-Phe-D-phe-D-nle-D-arg-NH2 can undergo various chemical reactions typical of peptides, including hydrolysis under acidic or basic conditions, and potential modifications at side chains through reactions such as acylation or alkylation.
D-Phe-D-phe-D-nle-D-arg-NH2 acts primarily as an agonist at melanocortin receptors, particularly the melanocortin 1 receptor (MC1R). Upon binding to these receptors, it triggers intracellular signaling pathways that lead to physiological responses such as increased melanin production.
Studies have shown that modifications in the peptide sequence can enhance selectivity and potency at MC1R compared to other melanocortin receptors . This specificity is crucial for developing targeted therapies for conditions related to pigmentation disorders.
D-Phe-D-phe-D-nle-D-arg-NH2 has several applications in scientific research:
This tetrapeptide exemplifies how modifications at the molecular level can lead to significant changes in biological activity, making it an important subject of study in medicinal chemistry and pharmacology.
The substitution of L-amino acids with D-enantiomers confers profound biochemical advantages. Natural peptides are vulnerable to proteolysis by endogenous enzymes like aminopeptidases and trypsin, which preferentially cleave L-configurations. The all-D configuration in D-Phe-D-Phe-D-Nle-D-Arg-NH₂ renders it resistant to enzymatic degradation, significantly extending its in vivo half-life [8] [10]. This stability is critical for therapeutic applications requiring prolonged receptor engagement.
Structurally, the tetrapeptide adopts a folded topology stabilized by:
Table 1: Structural Features of D-Phe-D-Phe-D-Nle-D-Arg-NH₂
Position | Amino Acid | Side Chain | Functional Role |
---|---|---|---|
1 | D-Phenylalanine | Benzyl (-CH₂C₆H₅) | Aromatic stacking, receptor docking |
2 | D-Phenylalanine | Benzyl (-CH₂C₆H₅) | Hydrophobicity, enzymatic stability |
3 | D-Norleucine | n-Butyl (-CH₂CH₂CH₂CH₃) | Lipophilicity, membrane penetration |
4 | D-Arginine | Guanidinium (-NH-C(=NH)NH₂) | Electrostatic receptor binding |
Pharmacokinetically, the compound’s logP of -1.3 and logD of -1.2 reflect high hydrophilicity [8]. This property restricts blood-brain barrier (BBB) penetration, confining activity to peripheral tissues—a key attribute for minimizing central nervous system (CNS) side effects in KOR agonism [2] [9].
D-Phe-D-Phe-D-Nle-D-Arg-NH₂ (designated FE200041 or ZYKR1) exhibits subnanomolar affinity for human KOR (KD = 0.43 ± 0.13 nM), with 31,000-fold selectivity over μ-opioid receptors (MOR) and 68,000-fold selectivity over δ-opioid receptors (DOR) [2] [5]. This unparalleled selectivity arises from stereospecific interactions:
Functionally, it potently inhibits cAMP accumulation (EC₅₀ = 0.82 nM) and activates G-protein signaling in vitro [2]. In vivo, it reverses hyperalgesia in rodent visceral pain models via peripheral KORs on sensory neurons, without crossing the BBB [5] [8] [9].
Though not directly tested on melanocortin receptors, this compound’s structure informs MCR ligand optimization. MCR-targeted analogs (e.g., Ac-His-D-Phe-Arg-Trp-NH₂) share key features:
Unlike opioid-focused all-D peptides, melanocortin ligands prioritize L-configured scaffolds with selective D-substitutions. For example, Ac-His-D-Phe(4-CF₃)-Nle-Trp-NH₂ achieves MC1R selectivity (EC₅₀ = 10 nM) via halogenated D-Phe and Nle³ [1] [7].
Table 2: Target Receptor Selectivity Profiles
Receptor | Affinity/Action | Therapeutic Implication |
---|---|---|
κ-Opioid (KOR) | KD = 0.43 nM; Full agonist | Peripheral analgesia without CNS effects |
μ-Opioid (MOR) | 31,000-fold lower affinity than KOR | Avoids respiratory depression, addiction |
δ-Opioid (DOR) | 68,000-fold lower affinity than KOR | Minimizes convulsive effects |
Melanocortin MC1R | N/A (structural analog) | Potential pigmentation induction |
Melanocortin MC3R/4R | N/A (structural analog) | Selectivity achievable via Arg substitution |
Visceral pain (e.g., from irritable bowel syndrome or pancreatitis) remains inadequately managed by MOR agonists due to constipation and respiratory risks. As a peripherally restricted KOR agonist, D-Phe-D-Phe-D-Nle-D-Arg-NH₂:
Most clinical opioids (e.g., morphine) or melanocortin agonists (e.g., NDP-α-MSH) lack receptor specificity, leading to dose-limiting effects. This tetrapeptide addresses two gaps:
Peptide-based therapeutics face bioavailability challenges. This compound demonstrates solutions:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7